- Reactions of azo and azoxy sulfones with transition metal complexes. Part 9. Palladium(0)-catalyzed reactions of arylazoxy aryl sulfones with carbon monoxide and nucleophiles, Sulfur Letters, 1990, 11(4-5), 177-84
Cas no 94-08-6 (Ethyl p-toluate)
Ethyl p-toluate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-methylbenzoate
- ETHYL 4-TOLUATE
- ETHYL P-METHYLBENZOATE
- ETHYL P-TOLUATE
- 4-METHYLBENZOIC ACID ETHYL ESTER
- Benzoic acid, 4-methyl-, ethyl ester
- p-Toluylic acid, ethyl ester
- PTE-ESTER
- 4-Methylbenzoesaeureethylester
- ETHYL-p-TOLUATE
- p-Toluic acid ethyl ester
- 4-methyl-benzoic acid ethyl ester
- ETHYL PARA TOLUATE
- XUF0SQ8L2J
- NWPWRAWAUYIELB-UHFFFAOYSA-N
- Ethyl4-methylbenzoate
- Ethyl P-methyl Benzoate
- PubChem15489
- Ethyl 4-methyl-benzoate.
- 4-Methylbenzoic acid ethyl
- p-Toluic acid, ethyl ester
- DSSTox_RID_82745
- DSSTox_CID_28186
- DSSTox_GSID_48211
- p-Toluyli
- p-Toluic acid, ethyl ester (6CI, 7CI, 8CI)
- 4-Methyl-1-benzoic acid ethyl ester
- NSC 24767
- Ethyl p-toluate
-
- MDL: MFCD00009117
- Inchi: 1S/C10H12O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
- InChI Key: NWPWRAWAUYIELB-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C)=CC=1)OCC
- BRN: 1863756
Computed Properties
- Exact Mass: 164.08400
- Monoisotopic Mass: 164.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 26.3
- Surface Charge: 0
Experimental Properties
- Color/Form: Colorless or yellowish liquid
- Density: 1.025 g/mL at 25 °C(lit.)
- Melting Point: Not available
- Boiling Point: 232°C
- Flash Point: Fahrenheit: 210.2 ° f
Celsius: 99 ° c - Refractive Index: n20/D 1.508(lit.)
- PSA: 26.30000
- LogP: 2.17170
- Merck: 3840
- Vapor Pressure: 0.0±0.4 mmHg at 25°C
Ethyl p-toluate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S23-S24/25
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl p-toluate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl p-toluate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E102804-500g |
Ethyl p-toluate |
94-08-6 | 99% | 500g |
¥751.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E102804-10g |
Ethyl p-toluate |
94-08-6 | 99% | 10g |
¥46.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E102804-100g |
Ethyl p-toluate |
94-08-6 | 99% | 100g |
¥216.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E102804-250g |
Ethyl p-toluate |
94-08-6 | 99% | 250g |
¥484.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E102804-25g |
Ethyl p-toluate |
94-08-6 | 99% | 25g |
¥82.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E102804-50g |
Ethyl p-toluate |
94-08-6 | 99% | 50g |
¥154.90 | 2023-09-03 | |
| Alichem | A019094472-500g |
Ethyl 4-methylbenzoate |
94-08-6 | 95% | 500g |
$166.86 | 2023-08-31 | |
| Alichem | A019094472-1000g |
Ethyl 4-methylbenzoate |
94-08-6 | 95% | 1000g |
$257.50 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016677-10g |
Ethyl p-toluate |
94-08-6 | 97% | 10g |
¥27 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016677-250g |
Ethyl p-toluate |
94-08-6 | 97% | 250g |
¥317 | 2024-07-19 |
Ethyl p-toluate Production Method
Production Method 1
Production Method 2
- Efficient and practical approach to esters from acids/ 2-oxoacids/ 2-oxoaldehydes &/ 2-oxoesters, Tetrahedron, 2015, 71(50), 9388-9395
Production Method 3
- Polymer supported Pd catalyzed carbonylation of aryl bromides for the synthesis of aryl esters and amides, RSC Advances, 2014, 4(73), 38986-38999
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
- User-friendly methylation of aryl and vinyl halides and pseudohalides with DABAL-Me3, Advanced Synthesis & Catalysis, 2006, 348(6), 686-690
Production Method 5
- Organocatalyzed Anodic Oxidation of Aldehydes, Journal of the American Chemical Society, 2012, 134(30), 12374-12377
Production Method 6
- Carbon Nitride Grafted Cobalt Complex (Co@npg-C3N4) for Visible Light-Assisted Esterification of Aldehydes, ChemistrySelect, 2017, 2(12), 3437-3443
Production Method 7
- Nickel-Catalyzed Cross-Coupling of Aryltrimethylammonium Iodides with Organozinc Reagents, Angewandte Chemie, 2011, 50(21), 4901-4904
Production Method 8
1.2 Reagents: Water
- Photophysical and Electrochemical Properties of Highly π-Conjugated Bipolar Carbazole-1,3,4-Oxadiazole-based D-π-A Type of Efficient Deep Blue Fluorescent Dye, Journal of Fluorescence, 2021, 31(6), 1645-1664
Production Method 9
Production Method 10
- Facile, highly efficient and environmentally friendly transesterification mediated by platinum dioxide and nickel oxide under essentially neutral conditions, Green Chemistry, 2018, 20(11), 2465-2471
Production Method 11
- Construction of esters through sulfuryl fluoride (SO2F2) mediated dehydrative coupling of carboxylic acids with alcohols at, Synthesis, 2019, 51(20), 3901-3907
Production Method 12
- Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyzed by Co4HP2Mo15V3O62 in ionic liquid [TEBSA][BF4], RSC Advances, 2015, 5(32), 24936-24943
Production Method 13
- Synthesis of Aromatic Esters via Pd-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoesters with Aryl Bromides and Chlorides, Journal of the American Chemical Society, 2009, 131(16), 5738-5739
Production Method 14
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
- Improved process of ethyl p-methylbenzoate esterification synthesis, Shandong Huagong, 2004, 33(2), 12-13
Production Method 15
Production Method 16
Production Method 17
- Palladium loaded organic porous polymer catalyst and its preparation method and application in catalytic carbonylation of brominated aromatic hydrocarbon to synthesize aromatic formate or aromatic amide, China, , ,
Production Method 18
Production Method 19
Production Method 20
Ethyl p-toluate Raw materials
- p-Toluoyl chloride
- Benzenaminium, 4-(ethoxycarbonyl)-N,N,N-trimethyl-, iodide (1:1)
- DIAZENE, (4-METHYLPHENYL)[(4-METHYLPHENYL)SULFONYL]-, 1-OXIDE
- 1,4-Diazabicyclo2.2.2Octane Bis(Trimethylaluminum) Complex
- Ethyl 4-bromobenzoate
- Benzeneacetaldehyde,4-methyl-a-oxo-
- Methyl p-Toluate
- 4-Methylbenzoic acid
- 4-Methylbenzaldehyde
- 4-Methylpropiophenone
- Chloro(Methyl)Zinc
- Potassium Ethoxy(oxo)acetate
Ethyl p-toluate Preparation Products
Ethyl p-toluate Suppliers
Ethyl p-toluate Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Ethyl p-toluate
Ethyl p-toluate: A Comprehensive Overview
Ethyl p-toluate, also known by its CAS number 94-08-6, is a versatile organic compound with significant applications in various industries. This compound, chemically known as ethyl 4-methylbenzoate, belongs to the class of esters and is widely recognized for its role in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's structure consists of a methyl group attached to the para position of a benzoate ester, making it highly reactive and suitable for numerous chemical transformations.
The synthesis of ethyl p-toluate typically involves the esterification of p-toluic acid with ethanol, a process that can be optimized using acid catalysts or enzymatic methods. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly production methods, aligning with the growing demand for sustainable chemical manufacturing practices. Researchers have explored the use of heterogeneous catalysts and microwave-assisted reactions to enhance yield and reduce reaction time, making ethyl p-toluate production more cost-effective and eco-friendly.
Ethyl p-toluate's applications span across multiple sectors due to its unique chemical properties. In the pharmaceutical industry, it serves as an intermediate in the synthesis of various drugs, including antibiotics and anti-inflammatory agents. For instance, it plays a crucial role in the production of cefotaxime, a third-generation cephalosporin antibiotic. Its ability to undergo nucleophilic substitution reactions makes it an invaluable building block in organic synthesis.
In the agrochemical sector, ethyl p-toluate is utilized as an intermediate in the synthesis of herbicides and insecticides. Its role in producing compounds like dichlorvos has been well-documented, contributing to pest control solutions that are essential for modern agriculture. Recent studies have focused on improving the bioavailability and efficacy of such compounds by modifying their chemical structures, often leveraging ethyl p-toluate as a key precursor.
Beyond its industrial applications, ethyl p-toluate has gained attention in academic research for its potential in biochemistry and material science. Researchers have explored its use as a precursor in the synthesis of biodegradable polymers and as a component in drug delivery systems. The compound's ability to form stable ester linkages makes it ideal for these advanced applications.
From an environmental perspective, ethyl p-toluate's biodegradability has been studied extensively. While it is not inherently hazardous under normal conditions, its disposal requires adherence to standard industrial waste management practices to minimize ecological impact. Recent research has emphasized the development of microbial degradation pathways for efficient detoxification of such compounds.
In terms of safety considerations, ethyl p-toluate exhibits low toxicity when handled appropriately. However, like many organic compounds, it requires proper ventilation during handling to prevent inhalation exposure. Occupational safety guidelines recommend using personal protective equipment (PPE) such as gloves and goggles when working with this compound.
Looking ahead, ethyl p-toluate continues to be a focal point in both academic research and industrial applications. Its role as a versatile intermediate underscores its importance in driving innovation across multiple disciplines. As sustainable chemistry becomes increasingly prioritized, advancements in its synthesis and application are expected to further enhance its utility while minimizing environmental impact.
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